

# Spectroscopic Profile of Ethyl 4-bromophenylacetate: A Technical Guide

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## Compound of Interest

Compound Name: Ethyl 4-bromophenylacetate

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This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl 4-bromophenylacetate**, a key intermediate in the synthesis of various organic compounds. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

## Summary of Spectroscopic Data

The following tables summarize the key quantitative data from the spectroscopic analysis of **Ethyl 4-bromophenylacetate**, providing a clear and concise reference for its structural identification and characterization.

### <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
7.45	Doublet	2H	8.4	Ar-H
7.15	Doublet	2H	8.4	Ar-H
4.12	Quartet	2H	7.1	-O-CH <sub>2</sub> -CH <sub>3</sub>
3.54	Singlet	2H	-	Ar-CH <sub>2</sub> -CO-
1.23	Triplet	3H	7.1	-O-CH <sub>2</sub> -CH <sub>3</sub>

### <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Chemical Shift (δ) ppm	Assignment
171.0	C=O
134.0	Ar-C
131.6	Ar-CH
131.2	Ar-CH
121.2	Ar-C-Br
61.0	-O-CH <sub>2</sub> -CH <sub>3</sub>
40.5	Ar-CH <sub>2</sub> -CO-
14.1	-O-CH <sub>2</sub> -CH <sub>3</sub>

### IR (Infrared) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
2981	C-H stretch (aliphatic)
1735	C=O stretch (ester)
1488	C=C stretch (aromatic)
1205	C-O stretch (ester)
1012	C-Br stretch

## MS (Mass Spectrometry) Data

Mass-to-Charge Ratio (m/z)	Interpretation
244/242	Molecular ion peak [M] <sup>+</sup> / [M+2] <sup>+</sup> (due to <sup>79</sup> Br/ <sup>81</sup> Br isotopes)
171/169	[M - OCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>
89	[C <sub>7</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The acquisition of the spectroscopic data presented above follows standard laboratory procedures for the analysis of organic compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **Ethyl 4-bromophenylacetate** is dissolved in a deuterated solvent, typically chloroform-d (CDCl<sub>3</sub>), and transferred to a 5 mm NMR tube. <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for <sup>1</sup>H). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

## Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid or low-melting solid sample like **Ethyl 4-bromophenylacetate**, the analysis is typically performed using the Attenuated Total Reflectance (ATR) technique, where a small amount of

the sample is placed directly on the ATR crystal. Alternatively, a thin film of the sample can be prepared between two salt plates (e.g., NaCl or KBr). The spectrum is recorded over the standard mid-IR range (4000-400  $\text{cm}^{-1}$ ).

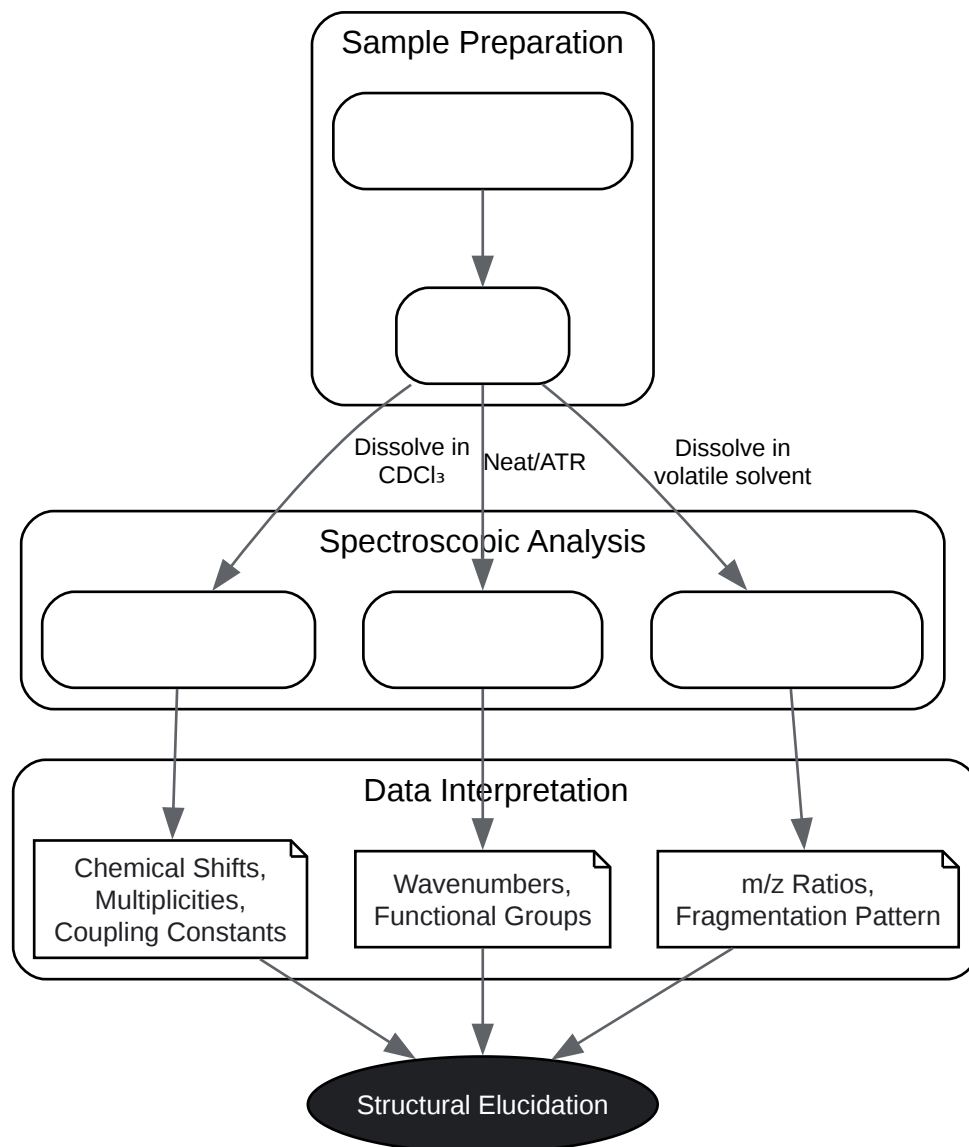
## Mass Spectrometry (MS)

Mass spectral data is acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample, dissolved in a volatile organic solvent, is injected into the gas chromatograph, where it is vaporized and separated from the solvent and any impurities. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting fragments are separated based on their mass-to-charge ratio ( $m/z$ ) and detected to produce a mass spectrum.<sup>[1]</sup>

## Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Ethyl 4-bromophenylacetate**.

## Workflow for Spectroscopic Analysis of Ethyl 4-bromophenylacetate



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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of **Ethyl 4-bromophenylacetate**.

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## References

- 1. Ethyl 2-(4-bromophenyl)acetate | C<sub>10</sub>H<sub>11</sub>BrO<sub>2</sub> | CID 7020609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of Ethyl 4-bromophenylacetate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b048488#spectroscopic-data-nmr-ir-ms-of-ethyl-4-bromophenylacetate]

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